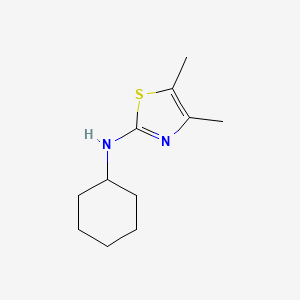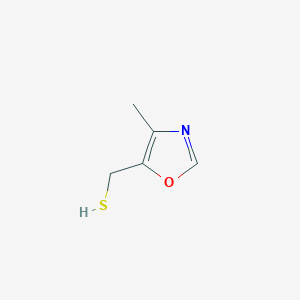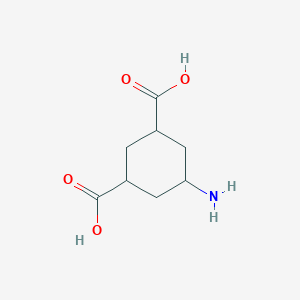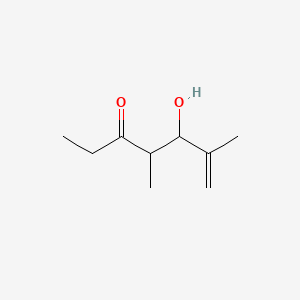
5-Hydroxy-4,6-dimethyl-6-hepten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4,6-dimethyl-6-hepten-3-one typically involves the use of starting materials such as 4,6-dimethyl-6-hepten-3-one. The hydroxylation process can be achieved using reagents like hydrogen peroxide in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH to ensure the selective addition of the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-4,6-dimethyl-6-hepten-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4,6-dimethyl-6-hepten-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4,6-dimethyl-6-hepten-3-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-4-methyl-6-hepten-3-one: Similar in structure but with a different substitution pattern, leading to distinct chemical properties.
4,6-Dimethyl-4-hepten-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness: 5-Hydroxy-4,6-dimethyl-6-hepten-3-one stands out due to its unique combination of a hydroxyl group and a double bond, making it a versatile compound in both synthetic and industrial chemistry .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
5-hydroxy-4,6-dimethylhept-6-en-3-one |
InChI |
InChI=1S/C9H16O2/c1-5-8(10)7(4)9(11)6(2)3/h7,9,11H,2,5H2,1,3-4H3 |
InChI-Schlüssel |
GVYRYRHACRAUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C(C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


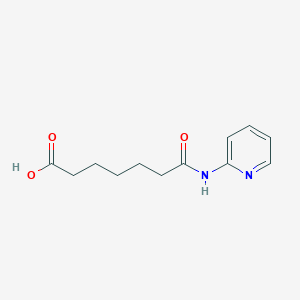
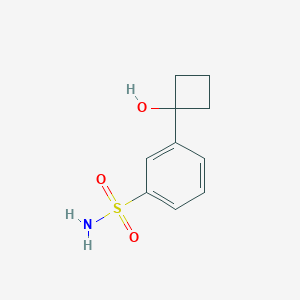
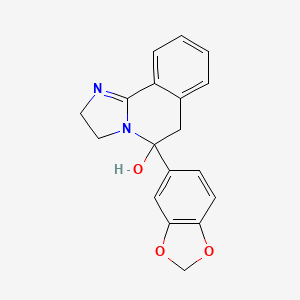
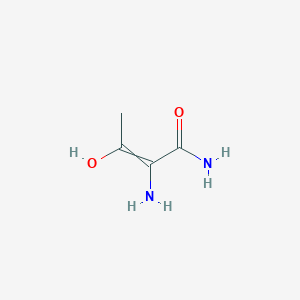

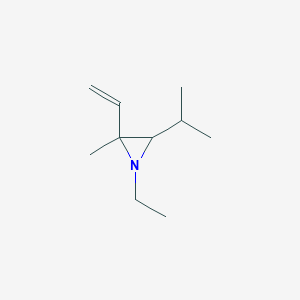
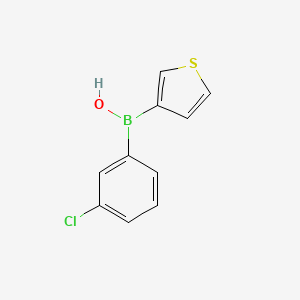
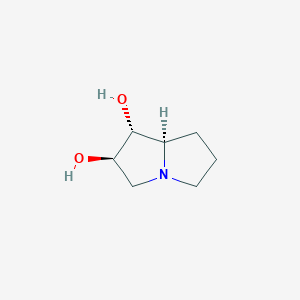
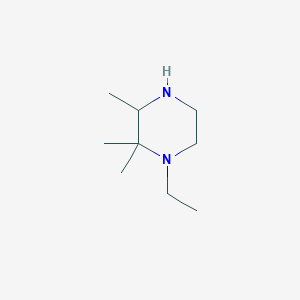
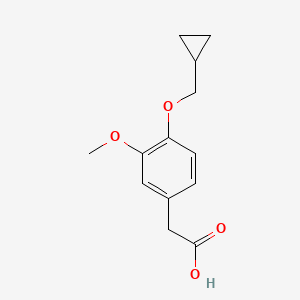
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
